2,2-Dichloro-1-(2-isopropoxy-4-methylphenyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dichloro-1-(2-isopropoxy-4-methylphenyl)ethanol is an organic compound with the molecular formula C12H16Cl2O2 and a molecular weight of 263.16 g/mol . This compound is characterized by the presence of two chlorine atoms, an isopropoxy group, and a methyl group attached to a phenyl ring. It is commonly used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-1-(2-isopropoxy-4-methylphenyl)ethanol typically involves the reaction of 2-isopropoxy-4-methylphenylmagnesium bromide with dichloromethane in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified using techniques such as distillation and recrystallization to achieve the required purity levels .
Chemical Reactions Analysis
Types of Reactions
2,2-Dichloro-1-(2-isopropoxy-4-methylphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorine atoms can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydroxide (NaOH) and ammonia (NH3) are used for substitution reactions.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2,2-Dichloro-1-(2-isopropoxy-4-methylphenyl)ethanol has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Employed in the study of biochemical pathways and enzyme reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Dichloro-1-(2-isopropoxy-4-methylphenyl)ethanol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical reactions and cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2,2-Dichloro-1-(4-isopropoxy-2-methylphenyl)ethanol: Similar structure but with different positional isomers.
2,2-Dichloro-1-(2-methoxy-4-methylphenyl)ethanol: Similar structure with a methoxy group instead of an isopropoxy group.
Uniqueness
2,2-Dichloro-1-(2-isopropoxy-4-methylphenyl)ethanol is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C12H16Cl2O2 |
---|---|
Molecular Weight |
263.16 g/mol |
IUPAC Name |
2,2-dichloro-1-(4-methyl-2-propan-2-yloxyphenyl)ethanol |
InChI |
InChI=1S/C12H16Cl2O2/c1-7(2)16-10-6-8(3)4-5-9(10)11(15)12(13)14/h4-7,11-12,15H,1-3H3 |
InChI Key |
MQGXGJDPWIKRDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C(Cl)Cl)O)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.